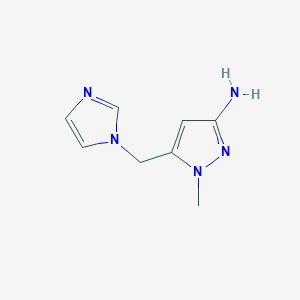

5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine

Description

5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 1-methyl-substituted pyrazole core with an imidazole-methyl group at position 5 and an amine at position 2. This compound has been listed in chemical catalogs (e.g., CymitQuimica) but is currently marked as discontinued . Its structure combines aromatic heterocycles (pyrazole and imidazole) with a methylene linker, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-(imidazol-1-ylmethyl)-1-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-12-7(4-8(9)11-12)5-13-3-2-10-6-13/h2-4,6H,5H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIRKSVBZKHXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The pyrazole ring can be formed via the condensation of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated derivatives.

Scientific Research Applications

The compound 5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activity. This article will explore its applications, supported by comprehensive data tables and documented case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C9H13N5

- Molecular Weight : 191.23 g/mol

Pharmaceutical Development

This compound is being explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound, revealing that it exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Agricultural Chemistry

This compound's imidazole and pyrazole moieties are of interest in agrochemical applications, particularly as potential fungicides or herbicides.

Case Study: Fungicidal Activity

Research demonstrated that formulations containing this compound showed promising antifungal activity against common plant pathogens. The efficacy was evaluated through both in vitro and field trials, indicating its potential for agricultural use.

Material Science

The unique properties of this compound may also find applications in material sciences, particularly in the development of novel polymers or coatings.

Case Study: Polymer Synthesis

In a recent study, researchers utilized this compound as a building block for synthesizing new polymeric materials. The resulting materials exhibited enhanced thermal stability and mechanical properties, suggesting their applicability in high-performance applications.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions, enzymes, and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine and related compounds:

Structural and Functional Analysis

Core Heterocycles: The target compound and 1-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine share a pyrazole core but differ in imidazole substitution (position 5 vs. 3). This positional variation may alter hydrogen-bonding interactions and binding affinity in biological targets .

Substituent Effects: The trifluoromethyl group in the benzoimidazole derivative (Example 65, ) enhances metabolic stability and electron-withdrawing effects, which could improve target engagement compared to the non-fluorinated target compound.

Physicochemical Properties: The target compound’s amine group at position 3 may confer basicity (predicted pKa ~4–5, based on analogs ), influencing solubility and ionization under physiological conditions. Higher molecular weight compounds (e.g., the benzoimidazole-pyridine derivative in ) face challenges in solubility and bioavailability, whereas smaller pyrazole derivatives (e.g., 5-amino-3-methyl-1-phenylpyrazole) may exhibit better pharmacokinetics .

Biological Activity

5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a dual-ring structure comprising an imidazole and a pyrazole moiety, which contributes to its unique reactivity and biological properties. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing nickel catalysts to facilitate the formation of the imidazole ring. The overall synthetic route can be summarized as follows:

- Formation of Imidazole and Pyrazole Rings : Utilizing amido-nitriles and other precursors.

- Coupling Reactions : To link the two rings, often under high-temperature conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies. For instance, it has demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The IC50 values for growth inhibition against several human cancer cell lines have been reported in the range of 0.21 to 0.31 μM . Mechanistic studies suggest that it induces apoptosis and causes cell cycle arrest in the G2/M phase, disrupting the microtubule network essential for mitosis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, modulating their activity.

- Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

This dual functionality enhances its potential as a therapeutic agent in treating infections and cancers.

Comparative Studies

When compared to similar compounds such as 1H-imidazole-4-carboxamide and 1-methyl-1H-pyrazole-3-carboxylic acid, this compound stands out due to its unique structural properties that allow for broader chemical reactivity and interaction with multiple biological targets .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dual-ring (imidazole + pyrazole) | Antimicrobial, anticancer |

| 1H-imidazole-4-carboxamide | Imidazole ring only | Moderate antimicrobial activity |

| 1-methyl-1H-pyrazole-3-carboxylic acid | Pyrazole ring only | Limited anticancer properties |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Cell Viability Assays : Studies using MTT assays demonstrated significant cytotoxicity against HeLa cells at low concentrations, indicating potential for therapeutic applications in cervical cancer treatment .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased sub-G1 populations in cell cycles, a hallmark of apoptosis .

Q & A

Q. What are the recommended synthetic routes for 5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine?

The synthesis typically involves multi-step reactions, starting with pyrazole precursors and imidazole derivatives. Key steps include:

- Alkylation : Reacting 1-methyl-1H-pyrazol-3-amine with chloromethylimidazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the imidazole moiety .

- Condensation : Using nucleophilic substitution to attach the imidazole group to the pyrazole core, often catalyzed by transition metals like palladium .

- Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Methodological approaches include:

- Chromatography : HPLC (≥98% purity) and TLC for reaction monitoring .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and MS (ESI-TOF) for molecular weight validation .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination, though limited data exists for this specific compound .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

Pyrazole-imidazole hybrids often target:

- Enzymes : Kinases (e.g., JAK2, EGFR) due to the imidazole’s metal-coordinating ability .

- Receptors : GPCRs or serotonin receptors, inferred from structural analogs with substituted pyrazoles .

- DNA/RNA : Intercalation potential suggested by planar aromatic systems in related compounds .

Advanced Research Questions

Q. How can researchers address contradictory reports on the biological activity of this compound?

Contradictions may arise from impurities, stereochemical variations, or assay conditions. Strategies include:

- Reproducibility checks : Repeating assays under standardized conditions (e.g., pH, temperature) .

- Structural verification : Using 2D NMR (COSY, NOESY) to confirm regioisomeric purity .

- Computational validation : Molecular dynamics simulations to assess binding mode consistency across studies .

Q. What computational methods are employed to predict the binding affinity of this compound with potential targets?

Advanced workflows involve:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to screen against kinase or receptor active sites .

- QSAR modeling : Training models on pyrazole derivatives’ bioactivity data to predict IC₅₀ values .

- Free energy calculations : MM-GBSA or alchemical methods to refine binding energy estimates .

Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?

Optimization techniques include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .

- Catalyst screening : Pd(OAc)₂ for Suzuki couplings or CuI for Ullmann-type reactions .

- Flow chemistry : Continuous reactors to improve reaction control and scalability .

Q. How does the substitution pattern on the pyrazole ring influence the compound’s physicochemical properties?

Substituent effects can be systematically studied via:

- Hammett analysis : Correlating σ values of substituents with logP/solubility trends .

- DFT calculations : Predicting electronic effects (e.g., HOMO-LUMO gaps) of methyl/imidazole groups .

- Thermal analysis : DSC/TGA to assess stability changes with varying substituents .

Data Contradiction Analysis

Key Research Gaps

- Biological profiling : Limited in vivo data on pharmacokinetics or toxicity.

- Stereochemical impacts : Chirality at the imidazole-methyl junction remains unexplored.

- Material science applications : Potential as a ligand in metal-organic frameworks (MOFs) is untested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.